1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea

Beschreibung

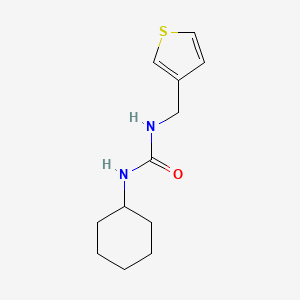

1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea is a urea-based organic compound characterized by a cyclohexyl group attached to one nitrogen atom of the urea moiety and a thiophen-3-ylmethyl substituent on the adjacent nitrogen. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, structural versatility, and pharmacological relevance, such as enzyme inhibition and antimicrobial activity .

Eigenschaften

IUPAC Name |

1-cyclohexyl-3-(thiophen-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c15-12(13-8-10-6-7-16-9-10)14-11-4-2-1-3-5-11/h6-7,9,11H,1-5,8H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELRVKYDHCCLPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: The compound finds applications in the manufacturing of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The substituent on the urea scaffold significantly impacts molecular properties. Key analogues include:

- 1-Cyclohexyl-3-(2,3,4-trifluorophenyl)urea (8) : A fluorinated aryl group enhances lipophilicity and metabolic stability, contributing to anti-tuberculosis activity (MIC = 0.5 µg/mL) .

- 1-Cyclohexyl-3-(2,2,2-trifluoroethyl)urea (U5) : An aliphatic trifluoroethyl group increases electron-withdrawing effects, synthesized in 84% yield using DBU catalysis .

- 1-Cyclohexyl-3-(p-tolyl)urea : Crystallographic studies reveal a chair conformation of the cyclohexyl ring and a 52.02° dihedral angle between the urea and phenyl planes, stabilized by N–H⋯O hydrogen bonds .

The thiophen-3-ylmethyl group in the target compound introduces sulfur-mediated interactions (e.g., van der Waals, dipole-dipole) distinct from fluorophenyl or isoxazolyl substituents. Thiophene’s aromaticity and electron-rich nature may enhance binding to metalloenzymes or receptors compared to purely aliphatic or fluorinated groups.

Physicochemical Properties

Thiophene’s moderate polarity may improve solubility compared to highly fluorinated or aromatic analogues.

Spectroscopic and Crystallographic Data

- ESI-MS : Analogues like 1-Cyclohexyl-3-(1-(4-fluorobenzyl)indolin-5-yl)urea show [M+H]⁺ at m/z 370.1956 (calc. 370.1948) .

- ¹³C NMR : Cyclohexyl carbons resonate at δ 26.4–55.4, while aryl carbons appear at δ 107–156 .

- Crystallography : Urea derivatives exhibit planar urea groups and chair cyclohexyl conformations. Hydrogen bonds (N–H⋯O) dominate crystal packing, as seen in 1-cyclohexyl-3-(p-tolyl)urea .

The target compound’s ¹H NMR would display thiophene protons (δ 6.5–7.5) and urea NH signals (δ 5–6).

Biologische Aktivität

1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a cyclohexyl group attached to a thiophen-3-ylmethyl moiety through a urea linkage, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures often exhibit:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

- Receptor Modulation : It may act on specific receptors, influencing signaling pathways related to cancer and other diseases.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. A study reported that related thiourea derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | < 10 | Staphylococcus aureus |

| Related Thiourea Derivative | 0.008 | E. coli |

| Related Thiourea Derivative | 0.046 | Streptococcus pneumoniae |

Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells. For example, compounds with similar structural motifs have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiourea derivatives, including this compound. The results indicated that these compounds could effectively inhibit bacterial growth at low concentrations, suggesting their potential as therapeutic agents against resistant strains .

Study 2: Anticancer Properties

Another research effort focused on the anticancer activity of related compounds. The study revealed that certain derivatives could significantly reduce cell viability in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 0.08 to 12.07 mM .

Q & A

Q. How can researchers optimize the synthesis of 1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea to improve yield and purity?

Methodological Answer: The synthesis typically involves reacting cyclohexyl isocyanate with thiophen-3-ylmethylamine under controlled conditions. Key optimization strategies include:

- Solvent Selection: Use inert solvents like dichloromethane or toluene to minimize side reactions .

- Base Addition: Introduce triethylamine to neutralize HCl generated during the reaction, improving reaction efficiency .

- Temperature Control: Maintain reflux conditions (~40–110°C, depending on solvent boiling points) to ensure complete conversion .

- Molar Ratios: Optimize stoichiometric ratios of reactants (e.g., 1:1.2 isocyanate-to-amine ratio) to reduce unreacted starting material.

Q. Table 1: Example Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane |

| Temperature | Reflux (~40°C) |

| Base | Triethylamine (1.5 equiv) |

| Reaction Time | 12–24 hours |

Q. What spectroscopic methods are effective for characterizing the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR (CDCl₃): Identify protons on the cyclohexyl group (δ 1.2–2.0 ppm) and thiophene methylene (δ 4.2–4.5 ppm). Compare splitting patterns to analogous thioureas (e.g., 1-cyclohexyl-3-(3,5-dichlorophenyl)thiourea) .

- ¹³C NMR: Confirm carbonyl (C=O) resonance at ~155–160 ppm and aromatic carbons of the thiophene ring .

- Mass Spectrometry (MS): Use high-resolution MS to verify molecular weight (e.g., C₁₂H₁₇N₂OS: calculated 237.11 g/mol).

Advanced Research Questions

Q. How does the crystal structure of this compound influence its molecular interactions?

Methodological Answer:

- X-ray Crystallography: Determine unit cell parameters (e.g., triclinic system, space group P1) and hydrogen-bonding networks (N–H···S and C–H···π interactions) as observed in structurally similar urea derivatives .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., van der Waals contacts) to predict packing efficiency and stability .

Q. What strategies can be employed to study the enzyme inhibitory activity of this compound?

Methodological Answer:

- Active-Site Modification: Use carboxyl-specific reagents like 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide to probe enzyme interactions. Monitor activity loss via kinetic assays (e.g., esterase/peptidase inhibition) .

- Protection Studies: Co-incubate the compound with competitive inhibitors (e.g., β-phenylpropionic acid) to confirm binding specificity .

- pH-Dependence Assays: Test activity across pH ranges (4–9) to identify protonation states critical for inhibition.

Q. How can researchers design analogues of this compound for antiviral applications?

Methodological Answer:

- Structure-Based Design: Use crystallographic data (e.g., SARS-CoV-2 main protease complex with urea derivatives) to modify substituents for enhanced protease binding .

- Substituent Effects: Introduce electron-withdrawing groups (e.g., halogens) on the thiophene ring to improve binding affinity.

- Molecular Dynamics (MD) Simulations: Predict binding stability and residence time in viral active sites.

Q. Table 2: Key Modifications for Antiviral Analogues

| Modification Site | Rationale | Example Substituent |

|---|---|---|

| Thiophene ring | Enhance π-π stacking | Nitro (-NO₂), Chloro (-Cl) |

| Cyclohexyl group | Adjust hydrophobic interactions | Fluorinated cyclohexane |

| Urea linker | Stabilize hydrogen bonds | Thiourea (C=S replacement) |

Q. How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

- Dose-Response Curves: Perform assays across a broad concentration range (nM–mM) to identify non-linear effects.

- Solubility Testing: Use dynamic light scattering (DLS) to detect aggregation at high concentrations, which may falsely indicate inactivity.

- Metabolic Stability Assays: Evaluate hepatic microsomal degradation to rule out rapid metabolism as a cause of variability .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction: Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.

- Docking Studies: Perform molecular docking (e.g., AutoDock Vina) to prioritize analogues with optimal binding energies .

- Quantum Mechanics (QM): Calculate partial charges and electrostatic potentials to refine force field parameters for MD simulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.